

Spectroscopic and Synthetic Insights into N-2H-Indazol-2-ylurea: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and Mass Spectrometry) for the novel compound **N-2H-Indazol-2-ylurea**. Due to the limited availability of direct experimental data for this specific molecule, this report leverages spectral information from the parent 2H-indazole scaffold, urea, and structurally related N-aryl ureas to forecast its characteristic spectral features. Furthermore, a detailed, plausible synthetic protocol for its preparation is proposed, alongside workflows for its synthesis and spectroscopic analysis, to facilitate future research and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-2H-Indazol-2-ylurea**. These predictions are based on the analysis of spectroscopic data from 2H-indazole, urea, and N-phenylurea.

Table 1: Predicted ¹H NMR Spectral Data of N-2H-Indazol-2-ylurea



Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment	Predicted Coupling Constants (J, Hz)
~8.5 - 8.7	S	1H	H-3 (indazole)	-
~7.7 - 7.8	d	1H	H-7 (indazole)	~8.0
~7.5 - 7.6	d	1H	H-4 (indazole)	~8.0
~7.3 - 7.4	t	1H	H-6 (indazole)	~7.5
~7.1 - 7.2	t	1H	H-5 (indazole)	~7.5
~9.0 - 9.2	S	1H	NH (urea)	-
~6.0 - 6.2	S	2H	NH2 (urea)	-

Predicted solvent: DMSO-d6

Table 2: Predicted ¹³C NMR Spectral Data of N-2H-

Indazol-2-ylurea

Chemical Shift (δ, ppm)	Assignment	
~155 - 157	C=O (urea)	
~148 - 150	C-7a (indazole)	
~128 - 130	C-3 (indazole)	
~126 - 128	C-3a (indazole)	
~125 - 127	C-6 (indazole)	
~121 - 123	C-4 (indazole)	
~120 - 122	C-5 (indazole)	
~110 - 112	C-7 (indazole)	

Predicted solvent: DMSO-d6





Table 3: Predicted Infrared (IR) Spectral Data of N-2H-

Indazol-2-vlurea

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretching (urea NH and NH ₂)
3100 - 3000	Medium	C-H stretching (aromatic)
1680 - 1660	Strong	C=O stretching (Amide I)
1620 - 1600	Medium	N-H bending (Amide II)
1600 - 1450	Medium to Weak	C=C stretching (aromatic)
1400 - 1200	Medium	C-N stretching
800 - 700	Strong	C-H bending (out-of-plane aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data of N-

2H-Indazol-2-vlurea

m/z	Relative Intensity	Assignment
177	High	[M+H] ⁺ (Molecular Ion)
133	Medium	[M - CONH ₂] ⁺
118	High	[Indazole]+

Experimental Protocols

A plausible two-step synthesis for **N-2H-Indazol-2-ylurea** is proposed, commencing with the synthesis of the key intermediate, 2-amino-2H-indazole.

Synthesis of 2-amino-2H-indazole

A potential route to 2-amino-2H-indazole involves the reductive cyclization of 2-nitrobenzonitrile.



Materials:

- 2-nitrobenzonitrile
- Hydrazine hydrate
- Palladium on charcoal (10%)
- Ethanol
- · Ethyl acetate
- · Sodium sulfate

Procedure:

- To a solution of 2-nitrobenzonitrile (1.0 eq) in ethanol, add 10% palladium on charcoal (0.1 eq).
- To this suspension, add hydrazine hydrate (3.0 eq) dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
- Wash the celite pad with ethanol.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-amino-2H-indazole.

Synthesis of N-2H-Indazol-2-ylurea

The synthesis of the target compound can be achieved by the reaction of 2-amino-2H-indazole with an isocyanate equivalent.



Materials:

- 2-amino-2H-indazole
- Potassium isocyanate
- Hydrochloric acid (1 M)
- Water
- Dichloromethane

Procedure:

- Dissolve 2-amino-2H-indazole (1.0 eq) in 1 M hydrochloric acid.
- To this solution, add a solution of potassium isocyanate (1.1 eq) in water dropwise at 0-5 °C.
- Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield N-2H-Indazol-2-ylurea.

Mandatory Visualizations

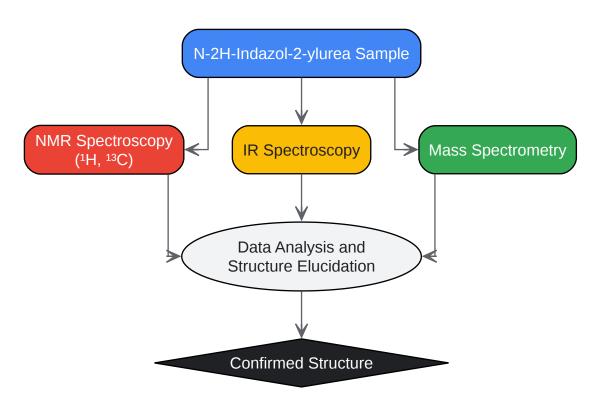
The following diagrams, generated using the DOT language, illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis of **N-2H-Indazol-2-ylurea**.





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Caption: Proposed two-step synthesis of N-2H-Indazol-2-ylurea.



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Caption: General workflow for spectroscopic analysis.

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